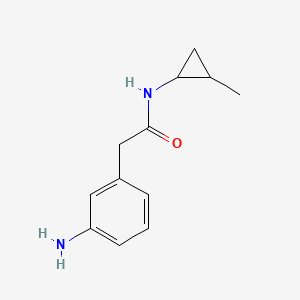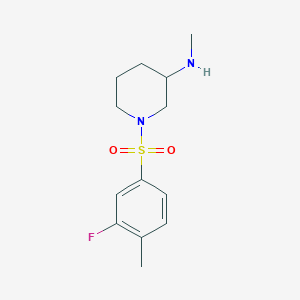
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "APE" and is a pyrrolidine-based compound that has a phenyl and pyridine ring attached to it. The chemical structure of APE is shown below:
Mecanismo De Acción
The mechanism of action of APE is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and bacteria. APE has also been shown to activate certain cellular pathways that lead to the suppression of inflammation in the body.
Biochemical and Physiological Effects:
APE has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are responsible for causing inflammation. APE has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APE has been shown to have antibacterial effects by inhibiting the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. APE is also highly pure, which makes it ideal for use in various analytical techniques. However, there are some limitations to the use of APE in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.
Direcciones Futuras
There are several future directions for research on APE. One potential application of APE is in the development of new anti-cancer drugs. APE has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its potential as an anti-cancer agent. Additionally, APE has been shown to have antibacterial effects, and further studies are needed to determine its potential as a new antibiotic. Finally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.
Métodos De Síntesis
The synthesis of APE involves the reaction between 3-aminophenylboronic acid and 2-pyridin-3-ylpyrrolidine-1-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields APE as a white solid with a high purity.
Aplicaciones Científicas De Investigación
APE has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. APE has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(3-aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-6-1-4-13(10-15)11-17(21)20-9-3-7-16(20)14-5-2-8-19-12-14/h1-2,4-6,8,10,12,16H,3,7,9,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXAKDFJPIZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)


![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)

![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)

![N-[(5-methylfuran-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7555650.png)
![2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)
![2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7555681.png)

![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)